Human Butyrylcholinesterase (BuChE) Inhibition: N-Ethyl vs. N-Methyl Analog Comparison
In a human serum BuChE inhibition assay using butyrylthiocholine iodide as substrate (Ellman's method, 15-minute preincubation), the target N-ethyl compound (2097956-55-1) demonstrated an IC₅₀ of 27.6 nM [1]. Under a comparable assay format (butyrylthiocholine substrate, 5-minute preincubation), the N-methyl analog (2-chloro-N-methyl-N-(tetrahydrothiophen-3-yl)butanamide) exhibited an IC₅₀ of 440 nM [2]. This represents an approximately 16-fold potency advantage for the N-ethyl variant, establishing a steep structure-activity relationship cliff that is unlikely to be bridged by simply substituting the N-methyl compound.
| Evidence Dimension | BuChE inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 27.6 nM |
| Comparator Or Baseline | N-Methyl analog: IC₅₀ = 440 nM |
| Quantified Difference | ~16-fold (target compound more potent) |
| Conditions | Human serum BuChE; butyrylthiocholine iodide substrate; Ellman's method; preincubation 15 min (target) vs. 5 min (comparator). |
Why This Matters
For procurement in CNS or toxicology research programs where BuChE inhibition is the primary endpoint, the 16-fold potency gain justifies selecting the N-ethyl variant despite any incremental cost.
- [1] BindingDB. BDBM50386426 / CHEMBL2047531 – BuChE IC₅₀ = 27.6 nM for 2-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)butanamide. View Source
- [2] BindingDB. BDBM50570592 / CHEMBL4877962 – BuChE IC₅₀ = 440 nM for 2-chloro-N-methyl-N-(tetrahydrothiophen-3-yl)butanamide. View Source
